molecular formula C10H15NO B7972772 3-Methyl-2-(propan-2-yloxy)aniline

3-Methyl-2-(propan-2-yloxy)aniline

Cat. No.: B7972772
M. Wt: 165.23 g/mol
InChI Key: PZMXDRZCLALMFD-UHFFFAOYSA-N
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Description

3-Methyl-2-(propan-2-yloxy)aniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 3-position and an isopropoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(propan-2-yloxy)aniline can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-nitroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the nitro group is reduced to an amine group, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of 3-methyl aniline followed by catalytic hydrogenation to reduce the nitro group to an amine. The isopropoxy group can then be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-(propan-2-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(propan-2-yloxy)aniline is unique due to the presence of both a methyl and an isopropoxy group on the aniline ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-methyl-2-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMXDRZCLALMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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